molecular formula C7H9NS B8706099 (6-methylpyridin-2-yl)methanethiol

(6-methylpyridin-2-yl)methanethiol

Cat. No.: B8706099
M. Wt: 139.22 g/mol
InChI Key: LKUIJNQQIVNISE-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanethiol is a sulfur-containing organic compound characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanethiol (-CH2SH) moiety at the 2-position. Thiols (RSH), the sulfur analogs of alcohols, exhibit distinct reactivity due to the nucleophilic nature of the sulfhydryl group and their ability to form disulfides upon oxidation . While aliphatic thiols like methanethiol (CH3SH) and ethanethiol (C2H5SH) are well-studied in environmental and biochemical contexts, aromatic thiols such as this compound are less characterized but may exhibit unique properties due to the pyridine ring’s electronic and steric effects.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methanethiol

InChI

InChI=1S/C7H9NS/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3

InChI Key

LKUIJNQQIVNISE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methylpyridin-2-yl)methanethiol typically involves the introduction of a thiol group to a methylpyridine precursor. One common method is the reaction of 6-methylpyridine with a thiolating agent under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-temperature and high-pressure conditions to facilitate the thiolation process. The use of catalysts such as Raney nickel can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: (6-methylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

(6-methylpyridin-2-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of (6-methylpyridin-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Thiols: Methanethiol and Ethanethiol

  • Structural Differences :
    Methanethiol (CH3SH) and ethanethiol (C2H5SH) are simple aliphatic thiols, whereas (6-methylpyridin-2-yl)methanethiol incorporates an aromatic pyridine ring. This aromaticity introduces resonance effects, increasing the thiol group’s acidity compared to aliphatic analogs.
  • Reactivity :
    Aliphatic thiols readily oxidize to disulfides (RSSR) under mild conditions . The pyridine ring in this compound may hinder disulfide formation due to steric hindrance or electronic stabilization of the thiol group.
  • Biological Roles: Methanethiol is a key intermediate in the sulfur cycle and is metabolized by methanotrophs via methanethiol oxidase (MtoX) to prevent growth inhibition .

Aromatic Thiols: Thiophenol (Benzenethiol)

  • Acidity: Thiophenol (C6H5SH) has a pKa of ~6.5 due to the electron-withdrawing effect of the benzene ring. The pyridine ring in this compound may further lower the thiol’s pKa (estimated ~8–10) compared to aliphatic thiols (pKa ~9–10.3) .
  • Applications: Thiophenol is used in polymer stabilization, whereas pyridine-derived thiols may find niche roles in coordination chemistry or pharmaceuticals due to their nitrogen-containing aromatic backbone.

Sulfur-Containing Heterocycles: Thiophene Derivatives

  • Structural Contrast :
    Thiophene contains a sulfur atom within its aromatic ring, whereas this compound features a thiol group appended to a pyridine ring. This distinction impacts electronic properties and reactivity, with thiophenes being more π-electron-rich.

Disulfides: Dimethyl Disulfide (DMDS) and Dimethyl Trisulfide (DMTS)

  • Formation :
    DMDS and DMTS arise from methanethiol oxidation in environments like cheese rinds . The steric bulk of the pyridine ring in this compound may reduce its propensity to form analogous disulfides.

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Thiols

Compound Molecular Formula Molecular Weight (g/mol) Estimated pKa Key Reactivity/Biological Role
This compound C7H9NS 139.22 8–10 Potential coordination ligand; limited metabolic data
Methanethiol CH3SH 48.11 10.3 Inhibits methanotrophs; detoxified via MtoX
Thiophenol C6H5SH 110.18 6.5 High acidity; industrial applications
Ethanethiol C2H5SH 62.13 9.8 LP gas odorant; oxidizes to DMDS

Table 2: Enzymatic Interactions

Enzyme Substrate Function Relevance to this compound
Methanethiol oxidase (MtoX) Methanethiol Detoxifies CH3SH in methanotrophs Unlikely substrate due to structural complexity
Methionine-γ-lyase (MGL) Methionine Produces methanethiol in cheese No direct role; pyridine thiol not reported in such pathways

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